alpha-D-arabinofuranose

Übersicht

Beschreibung

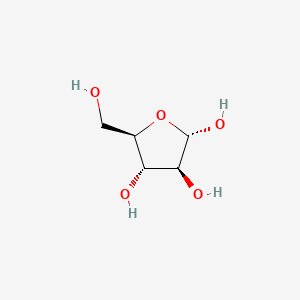

α-D-Arabinofuranose: ist ein Monosaccharid, das zur Klasse der organischen Verbindungen gehört, die als Pentosen bekannt sind. Dies sind Kohlenhydrate, die fünf Kohlenstoffatome enthalten. α-D-Arabinofuranose ist eine Furanoseform, d. h. sie hat eine fünfgliedrige Ringstruktur. Es ist ein wichtiger Bestandteil verschiedener biologischer und chemischer Prozesse und kommt in der Natur als Bestandteil komplexer Polysaccharide vor.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: α-D-Arabinofuranose kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Hydrolyse von Arabinoxylänen, die hemicelluloseartige Polysaccharide sind. Der Hydrolyseprozess verwendet typischerweise Enzyme wie α-L-Arabinofuranosidase, um die Arabinoxyläne in ihre Monosaccharidkomponenten zu zerlegen, einschließlich α-D-Arabinofuranose .

Industrielle Produktionsverfahren: In industriellen Umgebungen kann α-D-Arabinofuranose durch die enzymatische Hydrolyse von landwirtschaftlicher Biomasse hergestellt werden. Dieser Prozess beinhaltet die Vorbehandlung der Biomasse mit wässrigem Ammoniak und anschließendem Einsatz einer Kombination aus Cellulasen und α-L-Arabinofuranosidase, um die Monosaccharide freizusetzen .

Analyse Chemischer Reaktionen

Reaktionstypen: α-D-Arabinofuranose durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: α-D-Arabinofuranose kann mit Reagenzien wie Salpetersäure oder Bromwasser oxidiert werden, um Arabinsäure zu bilden.

Reduktion: Die Reduktion von α-D-Arabinofuranose kann mit Wasserstoff in Gegenwart eines Katalysators wie Palladium erreicht werden, um Arabinitol zu produzieren.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen von α-D-Arabinofuranose auftreten, häufig unter Verwendung von Reagenzien wie Essigsäureanhydrid zur Bildung von Estern.

Hauptprodukte, die gebildet werden:

Oxidation: Arabinsäure

Reduktion: Arabinitol

Substitution: Verschiedene Ester, abhängig vom verwendeten Substituenten

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of alpha-D-Arabinofuranose

This compound and its derivatives have a variety of applications in scientific research, spanning from pharmaceutical chemistry to material science. Its role as a building block in synthesizing antiviral and anticancer agents is particularly notable.

Pharmaceutical Research

This compound derivatives are instrumental in developing antiviral therapies, showing activity against viruses like HIV, Hepatitis B, and Cytomegalovirus.

Antiviral Activity:

- This compound derivatives inhibit viral replication by mimicking natural nucleosides. The introduction of a fluorine atom enhances the stability and binding affinity of these compounds to viral polymerases, which is crucial for blocking viral RNA synthesis.

- These derivatives exhibit an enhanced affinity for RNA compared to DNA, which is vital for their antiviral mechanism of action.

Case Study: Synthesis and Evaluation of Antiviral Activity

One study focused on synthesizing 2'-fluoro-2'-deoxy-beta-D-arabinofuranosyl nucleosides from a derivative of this compound demonstrated its effectiveness against HIV. The synthesized compounds showed a potent inhibition of reverse transcriptase, with an IC50 value of 10 nM.

Material Science

Beyond pharmaceutical applications, this compound is explored in material science, specifically for its potential use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

Study of Mycobacteria

This compound is a component of arabinogalactan, a crucial constituent of mycobacterial cell walls . Enzymes that degrade d-arabinan, including those with endo- and exo-acting mechanisms, have been identified, offering insights into cell wall modification and degradation in mycobacteria .

Identification of D-Arabinan-Degrading Enzymes:

Researchers have identified glycoside hydrolases with activity against the d-arabinan or d-galactan components of arabinogalactan . These enzymes, including members of the DUF2961 family (GH172) and the DUF4185/GH183 family, display endo-d-arabinofuranase activity and are conserved in mycobacteria and other microbes . Mycobacterial genomes encode conserved endo-d-arabinanases with different preferences for arabinogalactan and lipoarabinomannan, suggesting their importance in cell wall dynamics .

Glycan Research

The discovery of D-arabinan-degrading enzymes provides valuable resources for investigating the intricate glycan architecture of mycobacterial cell wall polysaccharides and their contribution to pathogenicity .

Wirkmechanismus

The mechanism of action of alpha-D-arabinofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, alpha-L-arabinofuranosidase catalyzes the hydrolysis of this compound residues from polysaccharides, facilitating the breakdown of complex carbohydrates into simpler sugars . This process is crucial for the efficient conversion of biomass into fermentable sugars, which can then be used in various industrial applications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

β-D-Arabinofuranose: Ein anderes Anomer von D-Arabinofuranose mit einer anderen Konfiguration am anomeren Kohlenstoff.

α-D-Xylopyranose: Ein ähnlicher Pentosezucker mit einer sechsgliedrigen Ringstruktur.

α-D-Ribofuranose: Eine weitere Furanoseform eines Pentosezuckers, die sich in der Position der Hydroxylgruppen unterscheidet.

Einzigartigkeit: α-D-Arabinofuranose ist einzigartig aufgrund seiner spezifischen Konfiguration und seiner Rolle in der Struktur von Hemicellulosen wie Arabinoxylänen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Beteiligung an biologischen Prozessen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen.

Biologische Aktivität

Alpha-D-arabinofuranose (α-D-Ara f) is a pentose sugar that plays a significant role in the structure and function of polysaccharides, particularly in the cell walls of certain bacteria, including mycobacteria. This article explores the biological activity of α-D-arabinofuranose, focusing on its enzymatic interactions, potential therapeutic applications, and implications in microbial pathogenesis.

This compound is characterized by its furanose ring structure, which is crucial for its biological interactions. It is often found in glycosylated forms within polysaccharides such as lipoarabinomannan (LAM) and arabinogalactan (AG), which are essential components of the cell walls of mycobacteria.

Enzymatic Interactions

Recent studies have identified several enzymes that interact with α-D-arabinofuranose, highlighting its biological importance:

- Glycoside Hydrolases : Enzymes such as endo-d-arabinanases and exo-α-d-arabinofuranosidases play critical roles in the degradation of arabinan structures. These enzymes have been characterized for their substrate specificity and mechanisms of action. For instance, the GH172 family has been shown to effectively cleave α-D-arabinofuranosidic bonds, facilitating the breakdown of complex polysaccharides in bacterial cell walls .

- Enzyme Activity : Table 1 summarizes the activities of various glycoside hydrolases against synthetic substrates derived from α-D-arabinofuranose.

| Enzyme Family | Substrate | Activity Type | Reference |

|---|---|---|---|

| GH172 | pNP-α-D-Ara f | Exo-activity | |

| GH183 | LAM | Endo-activity | |

| GH116 | AG | Exo-activity |

Pathogenicity and Immune Modulation

The presence of α-D-arabinofuranose in mycobacterial cell walls is linked to immune evasion strategies employed by pathogens like Mycobacterium tuberculosis. The unique structure of LAM, which contains branched α-D-arabinofuranosyl units, contributes to its ability to modulate host immune responses .

Therapeutic Potential

Given its role in mycobacterial biology, α-D-arabinofuranose derivatives are being explored as potential therapeutic agents. For example, compounds that inhibit glycosyltransferases involved in arabinan biosynthesis could serve as novel anti-tubercular agents, as these pathways are not present in mammalian cells .

Study on Radiotracers

One notable study synthesized radiolabeled arabinofuranoses to investigate their uptake in bacterial pathogens. The findings indicated low incorporation rates of these compounds into E. coli and S. aureus, suggesting limited utility as imaging agents but highlighting their biochemical interactions with bacterial cells .

Antiviral Activity Investigation

Research into the antiviral properties of 9-alpha-D-arabinofuranosyladenine derivatives revealed that while some modifications showed promise, they did not exhibit significant antiviral activity compared to their parent compounds . This underscores the complexity of designing effective arabinofuranose-based therapeutics.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433938 | |

| Record name | alpha-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37388-49-1 | |

| Record name | alpha-D-Arabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-arabinofuranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-ARABINOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.